molecular formula C15H18ClNO3S B2846873 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide CAS No. 863007-24-3

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide

Cat. No. B2846873
CAS RN: 863007-24-3
M. Wt: 327.82
InChI Key: PNGGUDDHCHYTRJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDT is a synthetic compound that belongs to the class of thiophene derivatives. It has been studied extensively for its unique properties and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide is not fully understood. However, it has been suggested that it may act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect against oxidative stress. It has also been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, its limitations include its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide. One possible direction is the development of new synthetic methods for the compound that may improve its properties. Another direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, the study of its properties as a material for use in electronics and other fields may also be an area of future research.

Synthesis Methods

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with sodium sulfide to form 4-chlorothiophene-2-carboxylic acid. This acid is then reacted with pivalic anhydride to form N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide.

Scientific Research Applications

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. It has been found to exhibit unique properties that make it useful in these fields.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-15(2,3)14(18)17(12-6-4-11(16)5-7-12)13-8-9-21(19,20)10-13/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGGUDDHCHYTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide

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